![molecular formula C21H18 B14176965 [(Z)-1,3-diphenylprop-1-en-2-yl]benzene CAS No. 24423-97-0](/img/structure/B14176965.png)
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a (Z)-1,3-diphenylprop-1-en-2-yl group. This compound is part of the larger family of aromatic hydrocarbons, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1,3-diphenylprop-1-en-2-yl]benzene typically involves the reaction of benzene with appropriate substituted alkenes under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to separate the desired compound from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: H₂ gas with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) with a Lewis acid catalyst, nitration with HNO₃ and H₂SO₄, alkylation with alkyl halides and AlCl₃.
Major Products
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and reduced aromatic compounds.
科学研究应用
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stable aromatic structure.
作用机制
The mechanism of action of [(Z)-1,3-diphenylprop-1-en-2-yl]benzene involves its interaction with molecular targets through its aromatic ring and substituents. The delocalized π-electrons in the benzene ring allow for π-π interactions with other aromatic systems, while the substituents can participate in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
相似化合物的比较
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene can be compared with other aromatic compounds such as:
Benzene: The simplest aromatic hydrocarbon with a single benzene ring.
Toluene: Benzene with a methyl group, known for its use as an industrial solvent.
Phenol: Benzene with a hydroxyl group, widely used in the production of plastics and pharmaceuticals.
Aniline: Benzene with an amino group, important in the manufacture of dyes and drugs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other aromatic compounds.
属性
CAS 编号 |
24423-97-0 |
|---|---|
分子式 |
C21H18 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C21H18/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-16H,17H2/b21-16- |
InChI 键 |
MPGSUCSBAFDCBN-PGMHBOJBSA-N |
手性 SMILES |
C1=CC=C(C=C1)C/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CC(=CC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14176900.png)
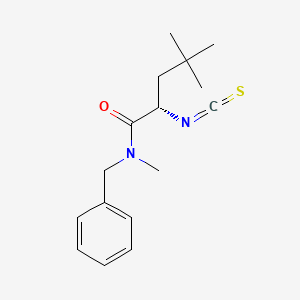
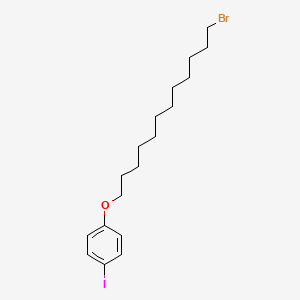
![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
![N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B14176921.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B14176926.png)
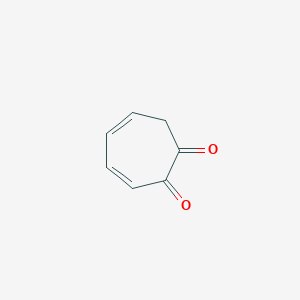
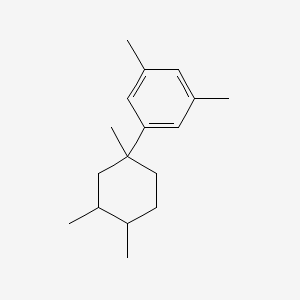
![N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14176954.png)
![1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14176956.png)
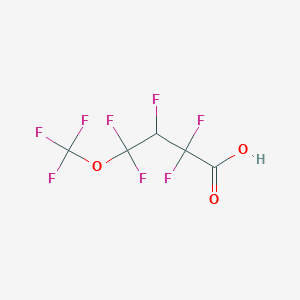
![1h-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-(phenylsulfonyl)-](/img/structure/B14176961.png)
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
